Enhanced Pharmacokinetic Profile of PEG-DSPE Liposomes Compared to Tween 80 Liposomes in Rats
Liposomes modified with PEG2000-DSPE demonstrate a significantly superior in vivo pharmacokinetic profile compared to liposomes formulated with Tween 80. In a rat study, the PEG2000-DSPE liposome formulation showed a 3-fold increase in elimination half-life (t1/2β) and a 3.8-fold increase in total systemic exposure (AUC) compared to the Tween 80-containing liposome [1].
| Evidence Dimension | In vivo pharmacokinetic profile in rats |
|---|---|
| Target Compound Data | Liposomes with PEG2000-DSPE: t1/2β = 151.9 min, AUC0→∞ = 2186.1 mg·L⁻¹·min |
| Comparator Or Baseline | Liposomes with Tween 80: t1/2β = 50.4 min, AUC0→∞ = 577.4 mg·L⁻¹·min |
| Quantified Difference | 3-fold longer half-life (151.9 vs 50.4 min); 3.8-fold higher systemic exposure (2186.1 vs 577.4 mg·L⁻¹·min) |
| Conditions | Docetaxel-loaded liposomes administered intravenously to rats; doses of 10 mg/kg; plasma concentration measured over time. |
Why This Matters
This quantifies the superior ability of DSPE-PEG to prolong drug circulation, a critical factor for passive tumor targeting via the enhanced permeability and retention (EPR) effect.
- [1] Meng, F., et al. Characteristics and pharmacokinetics of docetaxel liposome containing Tween 80 or PEG-DSPE. J Drug Del Sci Tech. 2008;18(4):253-257. DOI: 10.1016/S1773-2247(08)50049-9 View Source
